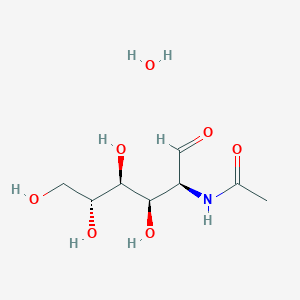

N-Acetyl-D-mannosamine hydrate

Description

Az N-acetil-D-mannózamin kontextuális meghatározása és nómenklatúrája

Az N-acetil-D-mannózamin, rövidítve ManNAc, egy semleges és stabil, természetben előforduló vegyület. nih.govicepharma.com Kémiailag a mannóz egy származéka, ahol a 2-es szénatomon lévő hidroxilcsoportot egy acetilamino-csoport helyettesíti. patsnap.com A "hidratált" forma azt jelzi, hogy a vegyület kristályszerkezetében vízmolekulák is jelen vannak.

Kémiai tulajdonságok

| Tulajdonság | Érték |

|---|---|

| Kémiai képlet | C₈H₁₅NO₆ avantorsciences.comscbt.com |

| Moláris tömeg | 221.21 g/mol (vízmentes) glentham.com, 239.22 g/mol (hidrát) nih.govmedkoo.com |

| Megjelenés | Fehér vagy törtfehér por/kristályos szilárd anyag glentham.com |

| Oldhatóság | Vízben oldódik mpbio.com |

Szinonimák és azonosítók

| Típus | Azonosító |

|---|---|

| CAS-szám | 7772-94-3 (vízmentes) glentham.comwikipedia.org, 4773-29-9 (hidrát) scbt.commpbio.com, 676347-48-1 (monohidrát) wikipedia.orgbldpharm.comebi.ac.uk |

| PubChem CID | 439281 (vízmentes) nih.gov, 22868018 (hidrát) nih.gov |

| IUPAC név | N-[(3S,4R,5S,6R)-2,4,5-trihidroxi-6-(hidroximetil)oxán-3-il]acetamid nih.gov |

| Rövidítések | ManNAc, NAM wikipedia.orgebi.ac.uk |

Alapvető szerep a sziálsav bioszintézisében

A ManNAc a sziálsav bioszintézisének elsődleges prekurzora. nih.govicepharma.com Ez a folyamat a citoplazmában kezdődik, ahol az UDP-N-acetilglükózamin (UDP-GlcNAc) a UDP-GlcNAc 2-epimeráz/N-acetilmannózamin kináz (GNE) nevű bifunkcionális enzim hatására ManNAc-vá alakul. nih.govsigmaaldrich.com Ez a lépés a sziálsav bioszintézisének sebességmeghatározó lépése. wikipedia.org A ManNAc-t ezután a GNE kináz doménje foszforilálja ManNAc-6-foszfáttá. nih.govsigmaaldrich.com További enzimatikus lépések után a keletkező sziálsav (N-acetilneuraminsav, Neu5Ac) a sejtmagban aktiválódik, majd a Golgi-apparátusba transzportálódik, ahol a glikoproteinekhez és glikolipidekhez kapcsolódik. nih.govwikipedia.org

Szélesebb körű biológiai jelentőség a glikoproteinekben és glikolipidekben

A glikoproteinek és glikolipidek a sejtfelszínen elhelyezkedő komplex molekulák, amelyek döntő szerepet játszanak a sejtek közötti felismerésben, a sejtadhézióban és a jelátviteli folyamatokban. patsnap.comontosight.ai A sziálsavak, amelyeknek a ManNAc a prekurzora, ezen molekulák végén helyezkednek el, és negatív töltésük révén befolyásolják a sejtfelszín tulajdonságait. nih.govicepharma.com A megfelelő sziálsav-szint elengedhetetlen a sejtek normális működéséhez, és a sziálsav bioszintézisének zavarai különböző betegségekhez, például bizonyos vesebetegségekhez és egy GNE miopátiának nevezett ritka izombetegséghez vezethetnek. wikipedia.org

Az N-acetil-D-mannózamin kutatásának történeti pályája

Az N-acetil-D-mannózamin és a sziálsav bioszintézisének kutatása több évtizedre nyúlik vissza. A korai kutatások a sziálsavak szerkezetének és funkciójának megértésére összpontosítottak. A GNE enzim felfedezése és annak a felismerése, hogy ez a sziálsav bioszintézisének sebességmeghatározó enzime, kulcsfontosságú mérföldkő volt. nih.gov Az 1960-as években már felismerték a GNE enzim visszacsatolásos gátlását a CMP-Neu5Ac által, ami rávilágított a sziálsav-termelés szigorú szabályozására. nih.gov A későbbi kutatások a GNE gén mutációinak és a GNE miopátia közötti kapcsolatra fókuszáltak. wikipedia.org Az utóbbi években a ManNAc terápiás potenciálját vizsgálják ezen betegség kezelésében, és klinikai vizsgálatok is folynak. patsnap.comspringer.com

Összesített vegyületlista

| Vegyület neve |

| N-acetil-D-mannózamin-hidrát |

| N-acetil-D-mannózamin |

| N-acetilneuraminsav |

| UDP-N-acetilglükózamin |

| ManNAc-6-foszfát |

| CMP-N-acetilneuraminsav |

| Mannóz |

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-[(2S,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO6.H2O/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11;/h2,5-8,11,13-15H,3H2,1H3,(H,9,12);1H2/t5-,6-,7-,8-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVWIBLJBIFTKIZ-XNJRRJNCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C=O)C(C(C(CO)O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50628697 | |

| Record name | 2-Acetamido-2-deoxy-D-mannose--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50628697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

676347-48-1, 14131-64-7 | |

| Record name | N-Acetyl-D-mannosamine hydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0676347481 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Acetamido-2-deoxy-D-mannose--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50628697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ACETYL-D-MANNOSAMINE HYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FPD5WTK4TS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthetic and Metabolic Pathways Involving N Acetyl D Mannosamine

Endogenous Mammalian Biosynthesis of N-Acetylneuraminic Acid

In vertebrates, the biosynthesis of N-acetylneuraminic acid (Neu5Ac), the most common sialic acid, is a cytosolic process that begins with UDP-N-acetylglucosamine (UDP-GlcNAc). wikipedia.orgnih.govplos.org The key enzyme in this pathway is the bifunctional UDP-N-acetylglucosamine 2-epimerase/N-acetylmannosamine kinase (GNE). nih.govnih.gov

Epimerization of UDP-N-Acetylglucosamine by UDP-GlcNAc 2-Epimerase (GNE) to N-Acetyl-D-mannosamine

The initial and rate-limiting step in sialic acid biosynthesis is the conversion of UDP-GlcNAc to ManNAc. wikipedia.org This reaction is catalyzed by the epimerase domain of the GNE enzyme. wikipedia.orgnih.govmdpi.com The process involves the epimerization of UDP-GlcNAc at the C-2 position, accompanied by the release of the UDP moiety, to form ManNAc. nih.govmdpi.com This crucial step commits the substrate to the sialic acid biosynthetic pathway. wikipedia.org

Phosphorylation of N-Acetyl-D-mannosamine by N-Acetylmannosamine Kinase (GNE Kinase Domain) to N-Acetyl-D-mannosamine-6-phosphate

Following its formation, ManNAc is phosphorylated at the 6-position by the kinase domain of the same GNE enzyme. wikipedia.orgplos.orgnih.gov This reaction utilizes ATP as the phosphate (B84403) donor, converting it to ADP, and results in the formation of N-Acetyl-D-mannosamine-6-phosphate (ManNAc-6-P). patsnap.commdpi.com

Subsequent Enzymatic Transformations from N-Acetyl-D-mannosamine-6-phosphate to Sialic Acids

ManNAc-6-P is then condensed with phosphoenolpyruvate (B93156) (PEP) by the enzyme N-acetylneuraminic acid-9-phosphate synthase to produce N-acetylneuraminic acid-9-phosphate (Neu5Ac-9-P). nih.gov This is followed by dephosphorylation to yield Neu5Ac. patsnap.com The resulting Neu5Ac is then activated to CMP-N-acetylneuraminic acid (CMP-Neu5Ac) in the nucleus, which serves as the donor substrate for the sialylation of glycoproteins and glycolipids in the Golgi apparatus. wikipedia.org

| Step | Substrate | Enzyme | Product |

| 1 | UDP-N-Acetylglucosamine (UDP-GlcNAc) | UDP-GlcNAc 2-Epimerase (GNE) | N-Acetyl-D-mannosamine (ManNAc) |

| 2 | N-Acetyl-D-mannosamine (ManNAc) | N-Acetylmannosamine Kinase (GNE Kinase Domain) | N-Acetyl-D-mannosamine-6-phosphate (ManNAc-6-P) |

| 3 | N-Acetyl-D-mannosamine-6-phosphate (ManNAc-6-P) & Phosphoenolpyruvate (PEP) | N-acetylneuraminic acid-9-phosphate synthase | N-acetylneuraminic acid-9-phosphate (Neu5Ac-9-P) |

| 4 | N-acetylneuraminic acid-9-phosphate (Neu5Ac-9-P) | Phosphatase | N-acetylneuraminic acid (Neu5Ac) |

Alternative and Prokaryotic N-Acetyl-D-mannosamine Biosynthesis Pathways

In prokaryotes, such as Escherichia coli, the biosynthesis of N-Acetyl-D-mannosamine can occur through different pathways. Some bacteria possess an N-acyl-D-glucosamine 2-epimerase that can directly convert N-acetyl-D-glucosamine (GlcNAc) to ManNAc. researchgate.net Additionally, a non-hydrolyzing bacterial UDP-N-acetylglucosamine 2-epimerase catalyzes the interconversion of UDP-GlcNAc and UDP-N-acetylmannosamine (UDP-ManNAc), which is an intermediate in the biosynthesis of various cell surface polysaccharides. ebi.ac.ukubc.ca In some prokaryotic systems, ManNAc can be synthesized from the cleavage of sialic acid by N-acetylneuraminate lyase, which catalyzes the reversible reaction between N-acetylneuraminic acid and its constituents, ManNAc and pyruvate (B1213749). researchgate.net

| Organism Type | Pathway | Key Enzyme(s) |

| Prokaryotes | Direct epimerization of GlcNAc | N-acyl-D-glucosamine 2-epimerase |

| Prokaryotes | Interconversion of UDP-GlcNAc | UDP-N-acetylglucosamine 2-epimerase |

| Prokaryotes | Cleavage of sialic acid | N-acetylneuraminate lyase |

Metabolic Interconversion and Recycling of Sialic Acid Derivatives to N-Acetyl-D-mannosamine

Cells can also salvage and recycle sialic acids from the degradation of glycoconjugates. nih.gov Neuraminidases hydrolyze terminal sialic acid residues from glycoproteins and glycolipids, releasing free sialic acid. nih.gov This liberated sialic acid can be taken up by cells and converted back to N-Acetyl-D-mannosamine and pyruvate by the action of N-acetylneuraminate lyase. ru.nl The resulting ManNAc can then re-enter the sialic acid biosynthetic pathway by being phosphorylated by N-acetylmannosamine kinase, demonstrating a salvage pathway for this crucial precursor. wikipedia.orgnih.gov

| Process | Starting Material | Enzyme(s) | Product |

| Recycling | Sialic Acid | N-acetylneuraminate lyase | N-Acetyl-D-mannosamine (ManNAc) and Pyruvate |

| Salvage | N-Acetyl-D-mannosamine (ManNAc) | N-Acetylmannosamine Kinase | N-Acetyl-D-mannosamine-6-phosphate (ManNAc-6-P) |

Synthetic Methodologies for N Acetyl D Mannosamine Hydrate and Its Derivatives

Chemical Synthesis Approaches

Chemical synthesis offers versatile routes to N-Acetyl-D-mannosamine and its derivatives, often allowing for large-scale production and the introduction of non-natural modifications.

A common chemical method for synthesizing N-Acetyl-D-mannosamine is the alkaline epimerization of its C-2 epimer, N-Acetyl-D-glucosamine (GlcNAc). google.comwikipedia.org This reaction is typically carried out at a pH above 9.0, using bases such as sodium hydroxide (B78521), potassium hydroxide, or calcium hydroxide. google.comnih.gov The process can also be facilitated by a basic ion exchange resin. google.com

The epimerization reaction results in an equilibrium mixture of GlcNAc and ManNAc. google.com The initial rate of ManNAc formation increases with pH, but higher pH levels can also lead to the degradation of other reactants, such as pyruvate (B1213749), if present in a one-pot synthesis of sialic acid. nih.gov One of the challenges of this method is the separation of ManNAc from the starting material, GlcNAc, and other impurities in the final mixture. google.com To address this, processes involving subsequent crystallization steps have been developed to isolate the desired product with high purity. google.com For instance, a method has been reported for preparing gram quantities of N-acetyl-D-mannosamine monohydrate in crystalline form through alkaline epimerization of N-acetyl-D-glucosamine, with calcium hydroxide being identified as a particularly effective base for this transformation. researchgate.net

| Parameter | Condition/Observation |

| Starting Material | N-Acetyl-D-glucosamine (GlcNAc) |

| Catalyst | Alkaline conditions (e.g., NaOH, KOH, Ca(OH)₂, basic ion exchange resins) |

| pH | > 9.0 |

| Product | Equilibrium mixture of N-Acetyl-D-mannosamine and N-Acetyl-D-glucosamine |

| Challenges | Separation of ManNAc from GlcNAc; degradation of other reactants at high pH |

Alternative chemical syntheses of N-Acetyl-D-mannosamine derivatives have been explored using different carbohydrate precursors. One such approach involves the use of D-fructose. A patented method describes the synthesis of N-substituted D-mannosamine derivatives from D-fructose via a Heyns-rearrangement. These derivatives can then be converted to N-acetyl-D-mannosamine. google.com This strategy circumvents the equilibrium mixture issue encountered with the epimerization of GlcNAc. google.com

The process can involve the reaction of D-fructose with an amine, such as benzylamine, to form N-substituted mannosamine (B8667444) derivatives. google.com These intermediates can then be subjected to N-acetylation to yield the final product. google.com

| Precursor | Key Reaction | Intermediate | Final Product |

| D-Fructose | Heyns-rearrangement | N-substituted D-mannosamine derivatives | N-Acetyl-D-mannosamine |

A more complex, multi-step chemical synthesis of N-Acetyl-D-mannosamine has been described that utilizes the Wittig reaction. google.com This reaction is a well-established method in organic chemistry for the formation of alkenes from aldehydes or ketones and a phosphorus ylide, also known as a Wittig reagent. masterorganicchemistry.comwikipedia.org

In the context of ManNAc synthesis, a derivative of N-Acetyl-D-glucosamine is reacted with a phosphorous ylide. google.com This is followed by epimerization to form an olefinic derivative, which is then subjected to an oxidative cleavage, for example, using ozone, to yield the mannosamine derivative. google.com While this method provides a pathway to the desired product, it often involves reagents and solvents that can be challenging to handle on an industrial scale. google.com

| Step | Reaction Type | Reactants | Intermediate/Product |

| 1 | Wittig Reaction | N-Acetyl-D-glucosamine derivative, Phosphorous ylide | Olefinic derivative |

| 2 | Epimerization | Olefinic derivative | Epimerized olefinic derivative |

| 3 | Oxidation | Epimerized olefinic derivative, Ozone | Mannosamine derivative |

The synthesis of peracetylated N-acyl-D-mannosamine analogues is of significant interest for their applications in metabolic glycoengineering. researchgate.net These analogues, with their hydroxyl groups protected by acetyl groups, exhibit increased cell permeability. researchgate.net Once inside the cell, cytoplasmic esterases remove the O-acetyl groups, releasing the active monosaccharide. researchgate.net

One synthetic approach for these analogues starts with the commercially available D-mannosamine hydrochloride. nih.gov A key feature of this method is the selective acetylation of the hydroxyl groups first, followed by N-acylation. nih.gov This strategy allows for the preparation of gram quantities of peracetylated analogues over a series of steps. nih.gov Another strategy for creating modified mannosamine analogues involves starting from azido (B1232118) mannopyranosides to synthesize C-3-modified N-acetyl-D-mannosamines. researchgate.net

| Starting Material | Key Synthetic Step | Product Class |

| D-mannosamine hydrochloride | Selective O-acetylation followed by N-acylation | Peracetylated N-Acyl-D-mannosamine analogues |

| Azido mannopyranosides | Williamson ether synthesis and subsequent modifications | C-3-modified N-acetyl-D-mannosamines |

Enzymatic and Biocatalytic Synthesis

Enzymatic and biocatalytic methods provide highly specific and efficient routes for the synthesis of N-Acetyl-D-mannosamine, often under milder reaction conditions compared to chemical methods.

The enzymatic interconversion of N-Acetyl-D-glucosamine to N-Acetyl-D-mannosamine is catalyzed by the enzyme N-Acetyl-D-glucosamine-2-epimerase (AGE). google.comfrontiersin.org This enzyme facilitates the reversible epimerization at the C-2 position of GlcNAc to form ManNAc. frontiersin.org This biocatalytic approach is a cornerstone of many chemoenzymatic and fermentation-based strategies for the production of sialic acid and its precursors. google.comnih.gov

The use of epimerase offers several advantages, including high specificity and the avoidance of harsh chemical reagents. frontiersin.org In a cascade reaction, the ManNAc formed can be directly used in a subsequent enzymatic reaction, such as the synthesis of N-acetylneuraminic acid (Neu5Ac) catalyzed by N-acetyl-neuraminic acid aldolase (B8822740) (NanA), by adding pyruvate to the reaction mixture. frontiersin.org The efficiency of this enzymatic conversion can be influenced by factors such as the ratio of the enzymes and the concentration of substrates like pyruvate. frontiersin.org

| Enzyme | Substrate | Product | Key Features |

| N-Acetyl-D-glucosamine-2-epimerase (AGE) | N-Acetyl-D-glucosamine (GlcNAc) | N-Acetyl-D-mannosamine (ManNAc) | High specificity, mild reaction conditions, reversible reaction |

Aldolase-Mediated Production from Sialic Acid and Pyruvic Acid

The enzymatic synthesis of N-Acetyl-D-mannosamine (ManNAc) can be achieved through the reverse reaction of N-acetylneuraminate lyase (NAL), also known as sialic acid aldolase (EC 4.1.3.3). This enzyme typically catalyzes the cleavage of N-acetylneuraminic acid (Neu5Ac), a common form of sialic acid, into pyruvic acid and ManNAc. acs.orgrupress.orgresearchgate.net While the equilibrium of this reaction favors the cleavage of Neu5Ac, the synthesis of ManNAc can be promoted by manipulating the reaction conditions, such as using a large excess of pyruvic acid. rupress.org

The catalytic mechanism of NAL is characteristic of a Class I aldolase, involving the formation of a Schiff base intermediate between a lysine (B10760008) residue in the active site and the keto group of pyruvate. researchgate.net This activated pyruvate then acts as a nucleophile, attacking the aldehyde group of the acceptor molecule. In the context of ManNAc production, the process is the reverse of the physiological cleavage of sialic acid.

Research has been conducted to characterize NAL from various bacterial sources, including Escherichia coli and Pasteurella multocida, to evaluate their efficacy as biocatalysts. semanticscholar.org These studies have provided valuable data on the kinetic parameters of these enzymes, which are crucial for optimizing the enzymatic production of ManNAc and its derivatives. The substrate specificity of NAL has also been explored, revealing that some variants of the enzyme can tolerate modifications in the ManNAc structure, allowing for the synthesis of ManNAc analogs. semanticscholar.org

| Enzyme Source | Substrate | KM (mM) | kcat (s-1) | kcat/KM (M-1s-1) |

|---|---|---|---|---|

| Escherichia coli K12 NanA | Neu5Ac (cleavage) | 2.5 ± 0.3 | - | - |

| Pasteurella multocida P-1059 NanA | Neu5Ac (cleavage) | 4.9 ± 0.7 | - | - |

Whole-Cell Biocatalysis and Fermentation Methods Utilizing Microorganisms (e.g., Klebsiella pneumoniae, Vibrio natriegens)

Whole-cell biocatalysis offers a promising alternative to the use of isolated enzymes for the production of N-Acetyl-D-mannosamine and its precursor, N-acetylneuraminic acid. This approach leverages the intact cellular machinery of microorganisms, which can provide cofactors and regenerate enzymes, potentially leading to more robust and cost-effective processes.

Vibrio natriegens , a fast-growing marine bacterium, has been successfully engineered for the high-performance production of Neu5Ac. sjtu.edu.cnnih.govtandfonline.comacs.orgnih.govnih.gov By combining the rapid growth of V. natriegens with the use of thermophilic enzymes, researchers have developed a high-temperature whole-cell catalysis strategy that significantly boosts Neu5Ac titers and productivity. sjtu.edu.cnnih.govtandfonline.comnih.gov This system utilizes N-acetyl-D-glucosamine (GlcNAc) and pyruvate as substrates, which are converted to Neu5Ac by co-expressed N-acetyl-D-glucosamine 2-epimerase and N-acetylneuraminate lyase. The elevated temperature helps to reduce the formation of byproducts, such as acetic acid, by quenching complex metabolic side reactions. sjtu.edu.cnnih.gov

In one study, this thermal strategy with recombinant Vibrio natriegens achieved a maximum Neu5Ac titer of 126.1 g/L with an average productivity of 42.0 g/(L·h). sjtu.edu.cn This represents a significant improvement over systems using more traditional hosts like Escherichia coli.

| Microorganism | Substrates | Temperature (°C) | Time (h) | Titer (g/L) | Productivity (g/(L·h)) |

|---|---|---|---|---|---|

| Vibrio natriegens | 1.2 M GlcNAc, 2.0 M Pyruvate | High Temperature | 3 | 126.1 | 42.0 |

| Vibrio natriegens | 1 M GlcNAc, 1.6 M Pyruvate | High Temperature | 6 | 111.8 | 18.6 |

| Escherichia coli BL21(DE3) | 0.8 M GlcNAc, 1.6 M Pyruvate | 37 | 24 | 73.5 | 3.1 |

Klebsiella pneumoniae is another microorganism of interest due to its natural ability to produce sialic acid as a component of its capsular polysaccharide, particularly in strains with the K1 serotype. nih.govtandfonline.comnih.govresearchgate.net This capsule is a key virulence factor, and its sialic acid component is thought to help the bacterium evade the host immune response. nih.govtandfonline.comnih.govresearchgate.net The presence of sialic acid in the capsule indicates that K. pneumoniae possesses the necessary biosynthetic pathway, including a N-acetylneuraminate lyase (NanA). While the enzymes from K. pneumoniae are relevant to the synthesis of sialic acid, current research has primarily focused on their role in pathogenesis rather than their application in biotechnological production. nih.govtandfonline.comnih.govresearchgate.net Consequently, there is a lack of published data on the use of K. pneumoniae in whole-cell systems for the dedicated production of N-Acetyl-D-mannosamine or N-acetylneuraminic acid with high titers and yields comparable to those achieved with engineered Vibrio natriegens.

Development of Enzyme Cascade Systems for N-Acetyl-D-mannosamine Production and Further Conversion

Enzyme cascade systems, which involve multiple enzymes acting sequentially in a one-pot reaction, have been developed for the efficient synthesis of N-Acetyl-D-mannosamine and its subsequent conversion to more complex molecules like sialosides. nih.govnih.gov These multi-enzyme systems offer several advantages, including the elimination of intermediate purification steps, reduction of reaction time, and the potential to shift reaction equilibria towards the desired product. nih.gov

A common strategy for N-Acetyl-D-mannosamine production within a cascade begins with the more readily available precursor, N-acetyl-D-glucosamine (GlcNAc). The cascade typically involves two key enzymatic steps:

Epimerization: An N-acyl-D-glucosamine 2-epimerase (AGE) converts GlcNAc to ManNAc. researchgate.net

Aldol Condensation: An N-acetylneuraminate lyase (NAL) catalyzes the condensation of ManNAc with pyruvate to form N-acetylneuraminic acid (Neu5Ac). nih.gov

From Neu5Ac, ManNAc can be obtained if the aldolase reaction is reversed, or Neu5Ac itself can be the desired product for further conversions. For instance, Neu5Ac can be activated to cytidine (B196190) monophosphate N-acetylneuraminic acid (CMP-Neu5Ac) by CMP-sialic acid synthetase (CSS). nih.govnih.gov This activated sugar donor is then used by sialyltransferases to attach sialic acid to various acceptor molecules, forming sialosides. nih.gov

Researchers have explored different configurations for these enzyme cascades, including the use of free enzymes, immobilized enzymes, and whole-cell biocatalysts co-expressing the necessary enzymes. researchgate.netnih.gov Immobilization can enhance enzyme stability and allow for easier separation and reuse. nih.gov However, challenges such as substrate or product inhibition of the enzymes in the cascade need to be addressed. For example, cytidine triphosphate (CTP), a substrate for CSS, can inhibit the activity of AGE and NAL. nih.govresearchgate.net Strategies to overcome these limitations include the compartmentalization of enzymes in microfluidic devices or the continuous supply of substrates at low concentrations. nih.govresearchgate.net

| Enzyme Cascade | Starting Substrates | Key Enzymes | Product | Yield/Titer |

|---|---|---|---|---|

| One-pot three-enzyme system | N-acetylmannosamine, Pyruvate, CTP, Acceptor | Sialic acid aldolase, CMP-sialic acid synthetase, Sialyltransferase | Sialoside | - |

| Two-step enzymatic synthesis | N-acetyl-D-glucosamine, Pyruvate | N-acyl-D-glucosamine 2-epimerase, N-acetylneuraminate lyase | N-acetylneuraminic acid | - |

| Engineered E. coli whole-cell catalyst | GlcNAc, Pyruvate | N-acetylglucosamine 2-epimerase, N-acetylneuraminic acid aldolase | N-acetylneuraminic acid | 74.2 g/L |

| Modeled 3'-sialyllactose (B164678) synthesis | ManNAc, PEP, CTP, Lactose | Neu5Ac synthase (SiaC), CSS, α2,3-sialyltransferase (PdST) | 3'-sialyllactose | up to 75% (10.4 g/L) |

Applications of N Acetyl D Mannosamine Hydrate in Glycoengineering and Biotechnology

Metabolic Glycoengineering of Cell Surface Sialoglycans

Metabolic glycoengineering is a powerful technique that enables the modification of cell-surface glycans by introducing chemically modified monosaccharide analogs into cellular metabolic pathways. mdpi.com N-Acetyl-D-mannosamine (ManNAc) is a crucial precursor in the biosynthesis of sialic acids, which are terminal monosaccharides on many cell-surface glycoproteins and glycolipids. nih.govwikipedia.org The cellular machinery involved in sialic acid biosynthesis can process non-natural ManNAc analogs, leading to their incorporation into glycoconjugates and allowing for the precise modification of cell-surface sialoglycans. nih.govru.nl This approach has been widely used for various applications, including glycan imaging and altering the binding of lectins. ru.nl

Biosynthetic Incorporation of Non-Natural N-Acetyl-D-mannosamine Analogues into Glycoconjugates

The sialic acid biosynthetic pathway has a remarkable tolerance for non-natural N-Acetyl-D-mannosamine (ManNAc) analogues, allowing for their metabolic incorporation into cell-surface sialoglycans. nih.gov This process, known as metabolic glycoengineering, involves introducing these chemically modified sugars to cells, which then process them through the endogenous sialic acid pathway. researchgate.net The pathway begins with the conversion of UDP-GlcNAc to ManNAc, a step that can be bypassed by providing exogenous ManNAc or its analogues. biorxiv.org These analogues are then converted into the corresponding modified sialic acids and incorporated into glycoconjugates. ru.nl

A variety of non-natural ManNAc analogues have been synthesized and successfully incorporated into cellular glycans. These analogues often feature modifications at the N-acyl group, allowing for the introduction of unique chemical functionalities onto the cell surface. For example, ManNAc analogues with pendant acetylthio- groups have been used to express thiol functionalities on the glycocalyx of living cells. nih.gov Other modifications include the introduction of azido (B1232118) or keto groups, which can be used for bioorthogonal chemistry to visualize the modified sialic acids. researchgate.net The efficiency of incorporation can vary depending on the specific chemical modification and the cell type. biorxiv.org

The biosynthetic pathway for this incorporation is a multi-step enzymatic process:

Phosphorylation: Exogenously supplied ManNAc analogues are first phosphorylated by ManNAc 6-kinase (MNK). researchgate.net

Condensation: The resulting ManNAc-6-phosphate analogue undergoes condensation with phosphoenolpyruvate (B93156) (PEP), catalyzed by N-acetylneuraminate synthase (NANS). researchgate.net

Dephosphorylation: The product, a modified N-acetylneuraminic acid-9-phosphate, is then dephosphorylated by sialic acid phosphatase (NANP) to yield the modified sialic acid. researchgate.net

Activation and Transfer: The modified sialic acid is then activated to a CMP-sialic acid derivative and transferred to glycoconjugates in the Golgi apparatus by sialyltransferases. researchgate.net

This process allows for the precise chemical modification of cell-surface glycans, enabling a wide range of applications in biotechnology and cell biology. researchgate.net

Strategies for Enhancing Cellular Uptake and Metabolic Utilization of N-Acetyl-D-mannosamine Analogues

A significant challenge in metabolic glycoengineering is the efficient delivery of ManNAc analogues into the cell. To improve cellular uptake, a common strategy is to modify the hydroxyl groups of the sugar with acetyl protecting groups, creating peracetylated analogues. researchgate.net These acetyl groups increase the lipophilicity of the molecule, facilitating its passage across the cell membrane. researchgate.net Once inside the cell, intracellular esterases remove the acetyl groups, releasing the active ManNAc analogue for metabolic processing. mdpi.comresearchgate.net This per-acetylation technique has been shown to markedly increase the uptake of N-acetylated amino sugars. researchgate.net

Another approach to enhance uptake and utilization is the use of S-acetyl-2-thioethyl (SATE) protecting groups to mask the phosphate (B84403) group of phosphorylated intermediates in the sialic acid pathway. researchgate.net The efficiency of cellular utilization of ManNAc analogues has been improved from millimolar to micromolar concentrations by using these peracetylated derivatives. biorxiv.org

The table below summarizes strategies to enhance the cellular uptake of ManNAc analogues:

| Strategy | Mechanism of Action | Outcome |

| Per-acetylation | Increases lipophilicity of the ManNAc analogue by masking hydroxyl groups with acetyl esters. mdpi.comresearchgate.net | Enhanced passive diffusion across the cell membrane. researchgate.net |

| S-acetyl-2-thioethyl (SATE) protecting groups | Masks the phosphate group of intermediates, potentially improving membrane permeability. researchgate.net | Improved cellular entry of phosphorylated sugar analogues. |

| Nanoparticle Encapsulation | Encapsulation of hydrophilic molecules within nanocarriers to facilitate entry into cells. mdpi.commdpi.com | Increased intracellular concentration of the therapeutic or imaging agent. |

Engineering of Tumor-Associated Carbohydrate Antigens (TACAs) via N-Acyl-D-mannosamine Derivatives

Tumor-associated carbohydrate antigens (TACAs) are glycans that are uniquely or overly expressed on the surface of cancer cells and play a role in tumor progression. nih.gov These structures arise from aberrant glycosylation, a hallmark of cancer. nih.gov Metabolic glycoengineering using N-acyl-D-mannosamine derivatives offers a powerful tool to study and manipulate the expression of TACAs. By introducing modified ManNAc analogues into cancer cells, it is possible to alter the structure of sialylated TACAs, which can in turn influence the cancer cell's interaction with its environment and the immune system.

This approach allows for the introduction of non-natural sialic acids into TACAs, which can serve as targets for immunotherapy or as probes to study TACA biology. alliedacademies.orgtcichemicals.com For example, the incorporation of ManNAc analogues with bioorthogonal chemical reporters (e.g., azides or alkynes) into TACAs enables their visualization and characterization. This strategy can be used to identify and track cancer cells based on their unique glycosylation patterns.

Furthermore, modifying the structure of TACAs through the incorporation of N-acyl-D-mannosamine derivatives can alter their recognition by the immune system. This can be exploited to enhance the immunogenicity of cancer cells, making them more susceptible to immune-mediated killing. The ability to engineer TACAs at the molecular level provides a promising avenue for the development of novel cancer diagnostics and therapeutics. nih.gov

Utility in Glycan Imaging and Alteration of Lectin Binding

The incorporation of non-natural ManNAc analogues into cell-surface glycans provides a powerful tool for glycan imaging. ru.nlresearchgate.net By using ManNAc analogues that contain bioorthogonal functional groups, such as azides or alkynes, researchers can specifically label and visualize sialoglycans on living cells. This is achieved through a subsequent reaction with a fluorescent probe that carries the complementary reactive group (e.g., a phosphine (B1218219) or an alkyne/azide (B81097), respectively) in a process known as bioorthogonal ligation. This technique allows for the direct imaging of sialoglycan expression and localization, providing insights into their roles in various biological processes. nih.gov

In addition to imaging, the modification of sialoglycans with non-natural ManNAc analogues can alter their binding affinity for lectins, which are carbohydrate-binding proteins. ru.nl Lectin binding is highly specific to the structure of the glycan. acs.orgbiorxiv.orgvectorlabs.com By changing the chemical structure of the terminal sialic acid, it is possible to either enhance or inhibit the binding of specific lectins. This can be used to probe the functional consequences of lectin-glycan interactions in processes such as cell adhesion and signaling. For instance, altering lectin binding on immune cells can modulate their activity. researchgate.net The ability to control lectin binding through metabolic glycoengineering provides a valuable method for studying the functional roles of sialoglycans in health and disease. nih.govnih.gov

Modulation of Glycosylation Profiles in Biopharmaceutical Production

The glycosylation profile of recombinant therapeutic proteins, particularly monoclonal antibodies (mAbs), is a critical quality attribute that can significantly impact their efficacy, pharmacokinetics, and immunogenicity. semanticscholar.orgnih.govresearchgate.net N-Acetyl-D-mannosamine has emerged as a valuable tool for modulating the glycosylation of biopharmaceuticals during their production in mammalian cell cultures. icepharma.com

Selective Reduction of High Mannose Glycosylation (Man5) in Monoclonal Antibodies using N-Acetyl-D-mannosamine

High mannose glycosylation, specifically the Man5 variant, is a common feature of monoclonal antibodies (mAbs) produced in Chinese hamster ovary (CHO) cells. nih.gov Elevated levels of Man5 can lead to increased serum clearance of the mAb, which is undesirable for therapeutic applications. nih.govresearchgate.net The addition of N-Acetyl-D-mannosamine (ManNAc) to the cell culture medium has been shown to be an effective strategy for selectively reducing the levels of Man5 on mAbs without negatively impacting other product quality attributes. nih.govresearchgate.net

Studies have demonstrated a concentration-dependent decrease in Man5 levels with the addition of ManNAc. nih.govresearchgate.net For example, in one study, the addition of ManNAc to CHO-K1 cell cultures resulted in a reduction of Man5 from an initial 8.9% to as low as 2.9%. nih.gov The timing of ManNAc addition is also a critical factor, with earlier additions during the fed-batch culture process proving to be more effective. nih.gov It is recommended to add 20-40 mM ManNAc before Day 4 of the culture for optimal Man5 reduction. nih.gov

The table below presents data on the effect of ManNAc concentration on the reduction of Man5 glycosylation in mAb production.

| ManNAc Concentration (mM) | Initial Man5 Level (%) | Final Man5 Level (%) | Average Man5 Reduction (%) |

| 5 | 8.9 | Not specified | Not specified |

| 10 | 8.9 | Not specified | Not specified |

| 15 | 8.9 | Not specified | Not specified |

| 20 | 8.9 | Not specified | 46 (across 12 clones) nih.gov |

| 40 | 8.9 | Not specified | Not specified |

| 60 | 8.9 | Not specified | Not specified |

| 80 | 8.9 | Not specified | Not specified |

| 100 | 8.9 | 2.9 | Not specified |

Data synthesized from a study by Chai et al. (2025). nih.gov

This strategy of using ManNAc as a media additive provides a novel and efficient method for controlling a critical quality attribute in the production of therapeutic mAbs. nih.gov

Impact on N-Linked Glycosylation and Product Quality Attributes of Recombinant Proteins

N-Acetyl-D-mannosamine hydrate (B1144303) (ManNAc) plays a significant role in glycoengineering, particularly in modulating the N-linked glycosylation of recombinant proteins, which is a critical quality attribute affecting their safety and efficacy. The addition of ManNAc to cell culture media can influence the glycosylation profile of therapeutic proteins, such as monoclonal antibodies (mAbs), by serving as a precursor to sialic acid. wikipedia.orgicepharma.com Sialylation, the process of adding sialic acids to the termini of glycan chains, is crucial for enhancing the solubility, stability, and serum half-life of these proteins, while reducing their immunogenicity. wikipedia.org

Research has demonstrated that supplementing cell cultures with ManNAc can lead to increased sialylation of glycoproteins. wikipedia.org This is because ManNAc is a key intermediate in the sialic acid biosynthetic pathway. wikipedia.orgpatsnap.com Once taken up by the cells, it is phosphorylated and eventually converted to N-acetylneuraminic acid (Neu5Ac), the most common form of sialic acid in humans. patsnap.com This increased availability of Neu5Ac can lead to more efficient sialylation of N-linked glycans on recombinant proteins as they are processed through the endoplasmic reticulum and Golgi apparatus. wikipedia.org

A notable application of ManNAc in bioprocessing is the reduction of high-mannose N-linked glycans, such as Man5, on monoclonal antibodies. nih.govresearchgate.net High levels of mannose-type glycans can negatively impact the pharmacokinetic properties of mAbs. nih.gov Studies have shown that the addition of ManNAc to CHO-K1 cell cultures in a concentration-dependent manner effectively reduces the percentage of Man5 glycans without adversely affecting cell growth, metabolism, or other product quality attributes. nih.gov For instance, the introduction of 20 mM ManNAc on day 0 of the culture has been shown to achieve a significant reduction in Man5 levels. nih.gov

The timing of ManNAc addition is also a critical parameter. Early addition to the cell culture, for example, before day 4, has been found to be effective in modulating the glycosylation profile, whereas later additions may not have a significant impact. nih.gov This suggests a window of opportunity during the protein production phase where the glycosylation machinery is most receptive to the influence of precursor supplementation. The strategic use of ManNAc as a feed additive in fed-batch cultures provides a method for controlling and optimizing this critical quality attribute of recombinant therapeutic proteins. nih.gov

Table 1: Effect of N-Acetyl-D-mannosamine (ManNAc) Concentration on High-Mannose (Man5) Glycosylation of a Monoclonal Antibody

| ManNAc Concentration (mM) | Initial Man5 (%) | Final Man5 (%) | Man5 Reduction (%) |

|---|---|---|---|

| 0 (Control) | 8.9 | 8.9 | 0 |

| 5 | 8.9 | ~6.5 | ~27 |

| 10 | 8.9 | ~5.0 | ~44 |

| 15 | 8.9 | ~4.0 | ~55 |

| 20 | 8.9 | ~3.5 | ~61 |

| 40 | 8.9 | ~3.0 | ~66 |

| 60 | 8.9 | 2.9 | 67.4 |

| 80 | 8.9 | ~2.9 | ~67 |

| 100 | 8.9 | ~2.9 | ~67 |

Data is synthesized from findings reported in a study on ManNAc as a novel additive for reducing high mannose glycosylation. nih.gov

N-Acetyl-D-mannosamine in Fundamental Glycoscience Research

Substrate for Identification, Differentiation, and Characterization of Carbohydrate-Modifying Enzymes

N-Acetyl-D-mannosamine is a crucial substrate for the identification, differentiation, and characterization of various carbohydrate-modifying enzymes, playing a pivotal role in elucidating their function and mechanism. A prominent example is its use in the study of N-acetylneuraminate lyase (NAL), also known as sialic acid aldolase (B8822740). nih.gov This enzyme catalyzes the reversible cleavage of N-acetylneuraminic acid (Neu5Ac) into pyruvate (B1213749) and ManNAc. nih.gov By using ManNAc as a substrate in the presence of excess pyruvate, researchers can drive the reaction towards the synthesis of Neu5Ac, allowing for the characterization of the enzyme's synthetic capabilities and substrate specificity. nih.gov This approach is instrumental in engineering NAL variants with altered specificities for the synthesis of novel sialic acid derivatives. nih.gov

Furthermore, ManNAc is a key substrate for N-acetyl-D-mannosamine kinase (MNK), an enzyme that catalyzes the phosphorylation of ManNAc to N-acetyl-D-mannosamine-6-phosphate. patsnap.com This reaction is a critical step in the sialic acid biosynthetic pathway. Assaying the activity of MNK with ManNAc as the substrate is fundamental to understanding the regulation of this pathway. Similarly, N-acetyl-D-glucosamine kinase has been shown to phosphorylate ManNAc, and studies using ManNAc as a substrate help to differentiate the activities and substrate preferences of these related kinases. sigmaaldrich.com

In the context of bacterial polysaccharide biosynthesis, ManNAc serves as a substrate for enzymes involved in the synthesis of nucleotide-activated sugars. For instance, in Campylobacter jejuni, UDP-GlcNAc is first converted to ManNAc, which then acts as a substrate for N-acetyl-d-neuraminate synthase to form Neu5Ac. nih.govacs.org The use of ManNAc in in vitro enzyme assays allows for the precise characterization of each enzymatic step in the pathway, from the initial epimerization to the final synthesis of CMP-Neu5Ac. nih.govacs.org

The ability to use ManNAc and its chemically modified analogs as substrates has also been exploited to probe the promiscuity of the sialic acid biosynthetic pathway. oup.com By introducing modifications to the N-acyl group of mannosamine (B8667444), scientists can investigate how these changes affect their recognition and processing by enzymes in the pathway, providing insights into the structural requirements for substrate binding and catalysis. oup.com

Probing Cellular Signaling Pathways and Intercellular Interactions

N-Acetyl-D-mannosamine and its derivatives are valuable tools for probing cellular signaling pathways and intercellular interactions, primarily through their role as precursors to sialic acids. Sialic acids are terminal components of glycoproteins and glycolipids on the cell surface and are critically involved in a myriad of cell-cell recognition and signaling events. wikipedia.orgpatsnap.com By modulating the sialylation of cell surface glycans, researchers can investigate the functional consequences of these modifications on cellular behavior.

Supplementing cells with ManNAc can lead to an increase in cell surface sialylation, which can, in turn, affect cellular adhesion, receptor activation, and immune responses. nih.gov For example, the sialic acid content of the cell surface, which can be altered by the availability of ManNAc, is known to influence the binding of pathogens and toxins, as well as mediate interactions between immune cells. ru.nl

The introduction of chemically modified ManNAc analogs into cells allows for the metabolic labeling of sialoglycans. oup.com These analogs are processed by the cell's biosynthetic machinery and incorporated into cell surface glycoconjugates. The modified sialic acids can then be detected using specific chemical reactions, enabling the visualization and tracking of sialoglycans in living cells and organisms. ru.nlresearchgate.net This "glycoengineering" approach provides a powerful method to study the dynamics of sialoglycan expression and their role in processes such as cell trafficking and signal transduction. ru.nl

Furthermore, alterations in sialylation patterns, which can be influenced by the intracellular pool of ManNAc, are associated with various physiological and pathological states, including cancer and inflammation. researchgate.net By manipulating sialic acid expression through the administration of ManNAc or its analogs, researchers can gain insights into the role of sialoglycans in these conditions and explore potential therapeutic interventions. micropublication.org

Research into Glycoprotein (B1211001) and Glycolipid Synthesis Mechanisms

N-Acetyl-D-mannosamine is a fundamental molecule in the investigation of glycoprotein and glycolipid synthesis mechanisms. As the committed precursor in the sialic acid biosynthetic pathway, its metabolism provides a direct window into the regulation and flux of this critical pathway. wikipedia.orgresearchgate.net The synthesis of sialic acid begins with the conversion of UDP-N-acetylglucosamine (UDP-GlcNAc) to ManNAc by the enzyme UDP-GlcNAc 2-epimerase/N-acetylmannosamine kinase (GNE). wikipedia.org ManNAc is then phosphorylated to ManNAc-6-phosphate, which is subsequently converted to Neu5Ac-9-phosphate and then to Neu5Ac. patsnap.com By tracing the metabolic fate of labeled ManNAc, researchers can dissect the individual steps of this pathway and understand its regulation.

Furthermore, ManNAc is used to study the substrate specificity of glycosyltransferases, the enzymes responsible for attaching sugars to proteins and lipids. The availability of CMP-Neu5Ac, the activated form of sialic acid derived from ManNAc, directly influences the extent of sialylation of nascent glycoproteins and glycolipids in the Golgi apparatus. wikipedia.org By modulating the intracellular concentration of ManNAc, researchers can investigate how the availability of the donor substrate (CMP-Neu5Ac) affects the efficiency and outcome of sialyltransferase reactions.

Investigations into congenital disorders of glycosylation, such as GNE myopathy, have heavily relied on the use of ManNAc. mdpi.comimrpress.com In these disorders, mutations in the GNE gene lead to impaired sialic acid synthesis. imrpress.com Administering ManNAc to cells or animal models of these diseases can bypass the defective enzymatic step and restore sialylation, providing a powerful tool to study the pathological consequences of hyposialylation and to test potential therapeutic strategies. nih.govimrpress.com

Role as a Synthetic Intermediate for Biologically Active Carbohydrate-Derived Compounds

N-Acetyl-D-mannosamine hydrate serves as a versatile synthetic intermediate for the preparation of a wide range of biologically active carbohydrate-derived compounds. Its primary role in this context is as a precursor for the synthesis of sialic acids and their derivatives. icepharma.comresearchgate.net Chemoenzymatic methods often employ ManNAc and pyruvate as starting materials in reactions catalyzed by N-acetylneuraminate lyase to produce N-acetylneuraminic acid (Neu5Ac) on a large scale. nih.govresearchgate.net This enzymatic approach is highly efficient and allows for the synthesis of structurally diverse sialic acids by using modified ManNAc or pyruvate analogs. nih.gov

Beyond the synthesis of natural sialic acids, ManNAc is a key building block for creating modified sialic acid analogs used in metabolic glycoengineering. oup.comru.nl By chemically modifying the N-acetyl group of ManNAc, for example, by introducing a propanoyl, butanoyl, or even a chemically reactive group like an azide or a ketone, researchers can generate a library of ManNAc analogs. oup.com These synthetic precursors are then fed to cells, where they are metabolized and incorporated into cell surface glycans, allowing for the introduction of unnatural functionalities onto the cell surface for various applications, including imaging and targeted drug delivery. ru.nl

ManNAc and its derivatives have also been used to synthesize potential inhibitors of sialic acid biosynthesis. nih.gov By creating analogs that can compete with the natural substrate for the active sites of enzymes in the sialic acid pathway, it is possible to develop compounds that can modulate sialylation for therapeutic purposes. For instance, analogs of ManNAc with modifications at the C4 position have been synthesized and evaluated for their cytotoxic effects on cancer cell lines. nih.gov

Furthermore, peracetylated forms of ManNAc have been synthesized to improve its bioavailability and cellular uptake. oup.comresearchgate.net These synthetic sugar molecules have shown enhanced efficacy in rescuing biochemical defects in animal models of diseases characterized by hyposialylation, demonstrating the potential of synthetic ManNAc derivatives as therapeutic agents. researchgate.net

Advanced Analytical and Spectroscopic Techniques for N Acetyl D Mannosamine and Its Metabolites

High-Performance Chromatographic Separations in Metabolic Studies

High-performance liquid chromatography (HPLC) is a cornerstone for the separation and quantification of ManNAc and its metabolites, particularly the sialic acids, which are crucial terminal monosaccharides on many glycoconjugates. Various HPLC-based methods have been developed to achieve high resolution and sensitivity in complex biological samples.

One common approach involves pre-column derivatization to enhance the detection of sialic acids. A widely used derivatizing agent is 1,2-diamino-4,5-methylenedioxybenzene (DMB), which reacts with the α-keto acid functionality of sialic acids to form highly fluorescent derivatives. lcms.cz These labeled sialic acids can then be separated using reversed-phase HPLC (RP-HPLC) and detected with high sensitivity by a fluorescence detector. lcms.czthermofisher.com The separation is typically achieved using a C18 column with a mobile phase consisting of an acetonitrile, methanol, and water mixture. lcms.cz Both isocratic and gradient elution methods have been successfully employed to resolve different sialic acid species. lcms.czthermofisher.com For high-throughput analysis, Ultra-High-Performance Liquid Chromatography (UHPLC) and Ultra-Performance Liquid Chromatography (UPLC) systems, which use smaller particle size columns, can significantly reduce analysis time while maintaining good resolution. lcms.cz

Another powerful technique for the direct analysis of underivatized sialic acids is High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD). ucsd.edu This method is particularly useful for separating a wide variety of sialic acids at neutral pH on an anion-exchange column. ucsd.edu The pulsed amperometric detector provides sensitive and specific detection of these non-chromophoric carbohydrates. ucsd.edu

The choice of chromatographic method often depends on the specific research question, the complexity of the sample matrix, and the required sensitivity. For instance, in studies evaluating the effectiveness of potential sialyltransferase inhibitors, a reverse-phase ion-pairing HPLC-UV method using triisopropanolamine as an ion-pairing agent has been developed to quantify sialic acids in cancer cells. nih.gov

| Technique | Derivatization | Column | Mobile Phase Example | Detection |

|---|---|---|---|---|

| RP-HPLC | DMB Labeling | C18 | Acetonitrile:Methanol:Water (9%:7%:84%) | Fluorescence |

| HPAE-PAD | None | Carbopac PA-1 | Sodium Sulfate (0.5-0.75 mM) | Pulsed Amperometry |

| Ion-Pairing RP-HPLC | None | C18 | TIP buffer solution | UV |

Mass Spectrometry for Structural Elucidation of N-Acetyl-D-mannosamine and its Derivatives

Mass spectrometry (MS) is an indispensable tool for the structural elucidation of ManNAc and its derivatives, providing detailed information about their mass, composition, and fragmentation patterns. Tandem mass spectrometry (MS/MS or MSn) techniques, such as collision-induced dissociation (CID), are particularly powerful for differentiating between isomeric monosaccharides and determining the structure of complex glycans. nih.govucdavis.edu

The fragmentation of protonated N-acetylhexosamines, including ManNAc, has been systematically studied to identify characteristic fragment ions. nih.gov Upon CID, these compounds undergo a series of water losses and ring cleavages, generating a fingerprint of fragment ions that can be used for identification. For example, the fragmentation of protonated ManNAc can proceed through distinct pathways, leading to characteristic ions at m/z 204, 186, 168, and 126. nih.gov Isotopic labeling studies have been instrumental in mapping these fragmentation pathways and confirming the elemental composition of the resulting fragment ions. nih.gov

The Domon-Costello nomenclature is a standardized system for naming the fragment ions produced from the cleavage of glycosidic bonds (B and Y ions) and cross-ring cleavages (A and X ions) in carbohydrates. acs.org This nomenclature is crucial for interpreting the MS/MS spectra of oligosaccharides containing ManNAc and its derivatives, allowing for the determination of sequence and linkage information. ucdavis.eduacs.org

The choice of ionization method and the coordinating cation can significantly influence the fragmentation pattern. ucdavis.edu While protonated oligosaccharides primarily yield glycosidic bond cleavages, the use of alkali metal ion coordination, such as with sodium ([M+Na]+), can enhance the abundance of diagnostic cross-ring cleavage ions. ucdavis.eduacs.org

| m/z of Fragment Ion | Description | Significance |

|---|---|---|

| 204 | [HexNAc+H - H₂O]⁺ | Initial water loss from the protonated molecule. |

| 186 | [HexNAc+H - 2H₂O]⁺ | Further dehydration, providing structural information. |

| 168 | [HexNAc+H - 3H₂O]⁺ | Additional water loss, characteristic of hexosamines. |

| 126 | Multiple possible structures | Can be a 5-membered ring with the acetyl group intact or a 6-membered ring after loss of the acetyl group. nih.gov |

Nuclear Magnetic Resonance Spectroscopy for Real-time Pathway Monitoring and Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique that allows for the real-time monitoring of metabolic pathways and the detailed structural analysis of molecules in solution. rsc.orgmdpi.com For ManNAc and its metabolites, NMR provides unique insights into their biosynthesis and interconversions.

A key application of NMR in this context is the real-time monitoring of the sialic acid biosynthesis pathway. rsc.orgresearchgate.net By tracking the characteristic signal of the N-acetyl methyl group, it is possible to observe the conversion of UDP-N-acetylglucosamine to ManNAc, its subsequent phosphorylation to ManNAc-6-phosphate, and the formation of N-acetylneuraminic acid. rsc.orgresearchgate.net The chemical shift of the N-acetyl methyl protons is sensitive to the local chemical environment, allowing for the differentiation of these key intermediates in a complex mixture, such as a cytosolic extract. rsc.org

1H-NMR is particularly well-suited for quantitative analysis of these conversions over time. rsc.org The integration of the N-acetyl methyl signals allows for the determination of the relative concentrations of each intermediate, providing kinetic data on the enzymatic reactions in the pathway. mdpi.comnih.govnih.gov Furthermore, advanced NMR techniques, such as pseudo 2- and 3-D NMR, can provide more detailed structural information and help to resolve overlapping signals in complex spectra. rsc.orgresearchgate.net

In addition to pathway monitoring, NMR is a primary tool for the structural characterization of ManNAc and its derivatives. 1D and 2D NMR experiments, such as 1H-1H TOCSY and 1H-13C HSQC, are used to assign the proton and carbon signals of the monosaccharide, confirming its identity and stereochemistry. bmrb.ionih.gov

| Metabolite | Characteristic NMR Signal | Application |

|---|---|---|

| UDP-N-acetylglucosamine | Distinct N-acetyl methyl proton chemical shift | Monitoring the initial step of sialic acid biosynthesis. rsc.org |

| N-Acetyl-D-mannosamine | Characteristic N-acetyl methyl proton chemical shift | Real-time monitoring of its formation and consumption. rsc.org |

| ManNAc-6-phosphate | Shifted N-acetyl methyl proton signal upon phosphorylation | Observing the activity of N-acetylmannosamine kinase (MNK). rsc.org |

| N-acetylneuraminic acid | Unique N-acetyl methyl proton chemical shift | Monitoring the final product of the cytosolic pathway. rsc.org |

Future Directions and Emerging Research Avenues for N Acetyl D Mannosamine

Rational Design and Synthesis of Novel N-Acetyl-D-mannosamine Analogues for Enhanced Glycoengineering

Metabolic glycoengineering (MGE) utilizes synthetic monosaccharide analogues that are processed by cellular biosynthetic pathways and incorporated into glycoconjugates. biorxiv.org The promiscuity of the sialic acid biosynthetic pathway allows it to process various N-acyl-modified mannosamine (B8667444) derivatives, enabling the introduction of non-natural sialic acids onto cell surfaces. oup.comnih.govnih.gov This capability has spurred significant research into the rational design and synthesis of novel ManNAc analogues to achieve more precise control over glycan structure and function.

Future research is focused on developing analogues with enhanced metabolic efficiency and unique functionalities. A key strategy involves modifying the N-acyl side chain of ManNAc. oup.com For instance, analogues with extended aliphatic chains (e.g., N-propanoyl, N-butanoyl) have been shown to modulate cell-cell interactions and reduce the expression of polysialic acid on neuronal cells. biorxiv.orgjove.com Researchers are also designing analogues that introduce chemically reactive groups, such as thiols, azides, or ketones, onto the cell surface. oup.comnih.govmdpi.com These functional groups can then be used for specific chemical ligation reactions, allowing for cell imaging, targeted drug delivery, or the creation of artificial cellular receptors. oup.comnih.gov

One innovative approach involves the synthesis of peracetylated thiol-modified ManNAc analogs, such as Ac5ManNTGc, which can install thiol functionalities into the glycocalyx of living cells. nih.govmdpi.com Novel analogues like Ac5ManNTProp and Ac5ManNTBut, featuring longer N-acyl linker arms, have demonstrated increased potency in manipulating human stem cell differentiation, highlighting their potential in regenerative medicine. nih.gov The design of these molecules considers factors like steric bulk and chemical functionality of the N-acyl moiety to modulate specific biochemical responses. mdpi.com

The table below summarizes some of the synthesized ManNAc analogues and their applications in glycoengineering.

| Analogue Name | Modification | Application in Glycoengineering |

| N-propanoyl-D-mannosamine (ManNProp) | N-acyl side chain extension | Modulation of cell proliferation and polysialic acid expression. oup.combiorxiv.orgjove.com |

| N-butanoyl-D-mannosamine (ManNBut) | N-acyl side chain extension | Reduction of total sialylation and polysialic acid expression. jove.com |

| Ac5ManNTGc | Peracetylated with pendant acetylthio- group | Installation of thiol groups into the cell's glycocalyx. nih.govmdpi.com |

| Ac5ManNTProp & Ac5ManNTBut | Thiol-modified with longer N-acyl linkers | Manipulation of human neural and adipose stem cell fate. nih.gov |

| N-azidoacetyl-D-mannosamine | N-acyl side chain with an azide (B81097) group | Introduction of a chemically reactive group for bioorthogonal ligation. oup.com |

| N-levulinoyl-D-mannosamine (ManNLev) | N-acyl side chain with a ketone group | Introduction of a chemically reactive group for bioorthogonal ligation. oup.com |

Future efforts will likely focus on creating analogues that can overcome metabolic bottlenecks or specifically target certain cell types. This involves a deeper understanding of the substrate specificity of the enzymes in the sialic acid pathway to design molecules that are more efficiently metabolized. biorxiv.orgresearchgate.net

Optimization and Scale-Up of Biocatalytic Production Systems for Industrial Applications

The increasing interest in ManNAc for therapeutic and biotechnological applications, such as enhancing sialylation in monoclonal antibody production, necessitates the development of efficient and scalable manufacturing processes. icepharma.comnih.gov While chemical synthesis is possible, biocatalytic and chemoenzymatic methods are emerging as more sustainable and cost-effective alternatives for large-scale production. jst.go.jpresearchgate.netnih.gov

Current biocatalytic strategies often involve the use of enzymes such as N-acyl-D-glucosamine 2-epimerase (AGE) and N-acetylneuraminate lyase (NAL). jst.go.jpresearchgate.netnih.gov One common approach is the epimerization of the more readily available N-acetyl-D-glucosamine (GlcNAc) to ManNAc. jst.go.jpresearchgate.net Another method involves the cleavage of N-acetylneuraminic acid (Neu5Ac) by NAL to yield ManNAc and pyruvate (B1213749). jst.go.jpresearchgate.net

The optimization of these biocatalytic processes is a key area of ongoing research. mdpi.comrsc.org This includes:

Enzyme Engineering: Improving the stability, activity, and substrate specificity of enzymes like AGE and NAL through protein engineering techniques.

Process Intensification: Developing continuous flow reactor systems with immobilized enzymes to enhance productivity and simplify product purification. researchgate.net

Reaction Condition Optimization: Utilizing methodologies like Response Surface Methodology (RSM) to systematically evaluate and optimize parameters such as substrate concentration, pH, and temperature. mdpi.com

For example, researchers have developed systems where Neu5Ac is cleaved to ManNAc by NAL on an anion exchange resin, which allows for the complete cleavage and separation of the product. jst.go.jpresearchgate.net Another promising strategy involves the use of spore surface display systems, where enzymes are expressed and immobilized on the surface of Bacillus subtilis spores, creating a novel and efficient biocatalyst. nih.gov

Future work will focus on integrating these optimized biocatalytic steps into robust, automated, and scalable production platforms suitable for industrial applications. rsc.org The goal is to produce high-purity ManNAc that meets cGMP standards for use in pharmaceuticals and as a component in cell culture media for producing therapeutic proteins. icepharma.com

Elucidation of Ancillary Kinase Mechanisms Involved in Exogenous N-Acetyl-D-mannosamine Phosphorylation

The metabolic fate of exogenously supplied ManNAc is critically dependent on its phosphorylation to N-acetyl-D-mannosamine-6-phosphate (ManNAc-6-P). patsnap.comsigmaaldrich.com This step is the gateway to the sialic acid biosynthetic pathway. wikipedia.org The primary enzyme responsible for this phosphorylation is the N-acetylmannosamine kinase (MNK) domain of the bifunctional enzyme UDP-N-acetylglucosamine 2-epimerase/N-acetylmannosamine kinase (GNE). wikipedia.orgnih.govmdpi.com

The GNE enzyme is the rate-limiting step in sialic acid biosynthesis. wikipedia.org Its epimerase domain converts UDP-GlcNAc to ManNAc, and its kinase domain subsequently phosphorylates ManNAc. sigmaaldrich.commdpi.com While the central role of the GNE kinase domain is well-established, emerging research aims to elucidate the potential involvement of other, or "ancillary," kinases in the phosphorylation of ManNAc, particularly when it is supplied exogenously.

One candidate for such an ancillary role is the N-acetylglucosamine kinase (GlcNAc kinase or NAGK). mdpi.com Studies suggest that NAGK might also be capable of phosphorylating ManNAc, providing an alternative route for its entry into the sialic acid pathway. mdpi.com Understanding the contribution of NAGK and potentially other kinases is crucial for predicting the metabolic outcomes of ManNAc supplementation in different cell types or disease states where GNE function might be compromised.

In various pathogenic bacteria, a distinct N-acetylmannosamine kinase, often designated as NanK, performs this phosphorylation as part of the sialic acid catabolic pathway. researchgate.netacs.org Structural and kinetic studies of these bacterial NanK enzymes, which belong to the ROK (Repressor, Open reading frame, Kinase) superfamily, are providing valuable insights into the mechanism of ManNAc phosphorylation. researchgate.netacs.org This knowledge can inform the design of specific inhibitors or activators of human MNK.

Future research directions in this area include:

Kinetic Characterization: Precisely quantifying the kinetic parameters (KM and kcat) of NAGK and other potential kinases for ManNAc to determine their physiological relevance.

Structural Biology: Solving the crystal structures of human NAGK in complex with ManNAc to understand the structural basis of its substrate specificity. nih.gov

Cell-Based Studies: Using genetic tools like CRISPR/Cas9 to knock out or knockdown GNE and NAGK in various cell lines to definitively assess the contribution of each kinase to the phosphorylation of exogenous ManNAc.

A comprehensive understanding of these phosphorylation mechanisms will be vital for optimizing therapeutic strategies that rely on ManNAc supplementation.

Systems Glycobiology Approaches for Comprehensive Understanding of N-Acetyl-D-mannosamine Metabolism and Function

To fully grasp the impact of ManNAc and its analogues on cellular physiology, researchers are moving beyond the study of individual enzymes and pathways towards a more holistic, systems-level approach. Systems glycobiology combines advanced analytical techniques with computational modeling to map the complex network of reactions involved in glycan biosynthesis and to understand how perturbations, such as the introduction of a ManNAc analogue, affect the entire system.

A key methodology in this field is dynamic tracing of sugar metabolism using isotopically labeled precursors. oup.com For instance, by feeding cells N-acetyl-D-[UL-13C6]glucosamine, researchers can track the flow of the labeled carbon atoms through the hexosamine and sialic acid biosynthetic pathways. oup.com This allows for the quantification of metabolic intermediates like ManNAc-6-P and CMP-NeuNAc and reveals how their levels change over time in response to a synthetic sugar analogue. oup.com This approach has been used to uncover the mechanism of action of anti-tumor sugar analogues, demonstrating their ability to deplete endogenous sialic acid precursors. oup.com

Metabolic glycoengineering itself is a powerful tool within a systems biology framework. jove.com By observing the global changes in cell surface sialylation and the resulting functional consequences after treatment with various ManNAc analogues, researchers can infer the roles of specific sialic acid modifications in complex biological processes like cell adhesion, signaling, and immune recognition. biorxiv.orgjove.com

Future research will increasingly integrate multi-omics data—including glycomics, proteomics, transcriptomics, and metabolomics—to build comprehensive models of ManNAc metabolism. These models will help to:

Predict the off-target effects of ManNAc analogues.

Identify novel regulatory nodes within the sialic acid pathway.

Understand how ManNAc metabolism is interconnected with other major metabolic networks, such as glycolysis and nucleotide sugar biosynthesis.

Personalize therapeutic interventions by predicting how a patient's specific genetic background might influence their response to ManNAc-based therapies.

By adopting these systems-level approaches, the scientific community can move towards a more complete and predictive understanding of N-Acetyl-D-mannosamine's role in health and disease.

Q & A

Q. What mechanisms underlie this compound’s role in bacterial polysialic acid production?

- Experimental Approach :

- Enzyme Inhibition Studies : Treat E. coli K1 strains with ManNAc analogs (e.g., peracetylated ManNAc) and quantify polysialic acid via colorimetric assays (thiobarbituric acid method) .

- CRISPR Interference : Knock down neuB (sialic acid synthase) to assess ManNAc dependency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.